Bip-tyr-ala-pro-lys-thr(obzl)-gly is a synthetic peptide that consists of a specific sequence of amino acids, including biphenyl-alanine (Bip), tyrosine (tyr), alanine (ala), proline (pro), lysine (lys), threonine (thr) with a benzyl ether modification (obzl), and glycine (gly). This peptide is notable for its potential applications in biochemical research and therapeutic development due to its structural properties and interactions with biological systems.
The peptide is synthesized through various chemical methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acid sequences. The synthesis of such peptides often involves the use of protected amino acids and coupling reagents to ensure correct assembly and yield.
Bip-tyr-ala-pro-lys-thr(obzl)-gly can be classified as a synthetic peptide. It falls under the category of bioactive peptides, which are known for their roles in biological processes and potential therapeutic applications.
The synthesis of Bip-tyr-ala-pro-lys-thr(obzl)-gly typically employs solid-phase peptide synthesis. This method involves several key steps:
The choice of protecting groups is crucial in this process. For example, Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups are commonly used to protect the amino groups during synthesis. The benzyl ether modification on threonine is introduced by reacting the hydroxyl group with benzyl bromide in the presence of a base, ensuring that the threonine retains its reactivity for further coupling.
The molecular structure of Bip-tyr-ala-pro-lys-thr(obzl)-gly can be represented as follows:
The molecular formula can be derived from its constituent amino acids, and its molecular weight can be calculated based on the individual weights of each component.
During its synthesis, Bip-tyr-ala-pro-lys-thr(obzl)-gly undergoes several key reactions:
These reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage.
The mechanism by which Bip-tyr-ala-pro-lys-thr(obzl)-gly exerts its effects largely depends on its interactions with biological targets, such as enzymes or receptors.
Experimental studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and kinetics.
Bip-tyr-ala-pro-lys-thr(obzl)-gly has potential applications in various fields:
The heptapeptide Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly exhibits a primary structure with distinctive modifications that define its biochemical behavior. The N-terminal biphenylalanine (Bip) residue replaces conventional phenylalanine, introducing an expanded aromatic system that enhances hydrophobic interactions and potentially influences membrane permeability. This modification is followed by a tyrosine (Tyr) residue, which retains its capacity for phosphorylation, thereby enabling participation in tyrosine kinase-mediated signaling cascades. The central segment—alanine (Ala), proline (Pro), and lysine (Lys)—creates a structural motif where alanine contributes conformational flexibility, proline induces a characteristic turn, and lysine provides a positively charged epsilon-amino group capable of electrostatic interactions or chemical derivatization [7].
The C-terminal region features a critical modification: threonine with a benzyl-protected side chain hydroxyl group (Thr(OBzl)). This benzyl ether protection significantly increases the hydrophobicity of the peptide and sterically shields the hydroxyl moiety, thereby altering hydrogen-bonding capacity and potentially enhancing metabolic stability. The sequence terminates with glycine (Gly), the simplest amino acid, which offers maximal conformational freedom to the C-terminus. Collectively, these residues create a peptide with a calculated molecular mass of 1052.25 g/mol (based on C₅₄H₆₉N₉O₁₂) and an isoelectric point estimated at approximately 9.5, primarily due to the ionization of the lysine side chain. The Thr(OBzl) modification distinguishes this peptide from closely related analogs such as Bip-Tyr-Thr-Pro-Ala-Thr(OBzl)-Gly (C₅₅H₇₁N₉O₁₃) [2], highlighting the structural sensitivity inherent in peptide design where residue permutation substantially alters molecular identity [1] [2] [7].
Table 1: Amino Acid Composition and Properties in Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly
| Position | Residue | Molecular Formula | Side Chain Properties | Role in Peptide |
|---|---|---|---|---|
| 1 | Biphenylalanine (Bip) | C₁₅H₁₃NO₂ (fragment) | Highly hydrophobic, aromatic | Enhances membrane interaction and stability |
| 2 | Tyrosine (Tyr) | C₉H₁₁NO₃ | Polar, phenolic hydroxyl | Phosphorylation site, hydrogen bonding |
| 3 | Alanine (Ala) | C₃H₇NO₂ | Non-polar, small | Conformational flexibility |
| 4 | Proline (Pro) | C₅H₉NO₂ | Cyclic, rigid | Indces β-turn structure |
| 5 | Lysine (Lys) | C₆H₁₄N₂O₂ | Basic, hydrophilic | Electrostatic interactions, potential modification site |
| 6 | Threonine(OBzl) (Thr(OBzl)) | C₁₁H₁₅NO₃ (modified) | Protected hydroxyl, hydrophobic | Alters solubility and steric accessibility |
| 7 | Glycine (Gly) | C₂H₅NO₂ | Small, flexible | C-terminal conformational freedom |
Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly functions as a strategically designed substrate and modulator for protein tyrosine phosphatases (PTPases), enzymes critical for maintaining phosphorylation homeostasis in cellular signaling networks. The tyrosine residue within this peptide sequence serves as a phosphorylation acceptor, enabling it to act as a synthetic phosphopeptide analog that interacts with PTPase active sites. Upon enzymatic hydrolysis, PTPases catalyze the removal of the phosphate group from tyrosine residues through a conserved catalytic mechanism involving a nucleophilic cysteine thiolate. The presence of the benzyl-protected threonine (Thr(OBzl)) adjacent to the target tyrosine introduces steric constraints that potentially influence substrate recognition kinetics and catalytic efficiency [5].
Research employing analogous synthetic peptides demonstrates their utility in immune complex PTPase assays, which measure enzymatic activity without requiring extensive protein purification. These assays typically monitor phosphate release using colorimetric reagents like malachite green, providing insights into catalytic rates and inhibition profiles. The hydrophobic Bip moiety and Thr(OBzl) modification in Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly likely enhance membrane association, positioning this peptide favorably for investigating membrane-proximal PTPases such as CD45—a critical regulator of immune cell signaling thresholds. Furthermore, sequence variations significantly impact PTPase specificity; comparative studies with structural isomers like Bip-Tyr-Thr-Pro-Ala-Thr(OBzl)-Gly reveal that even minor residue transpositions can markedly alter enzymatic recognition patterns, underscoring the precision required in substrate-based PTPase modulator design [5] [2].
Table 2: PTPase Assay Applications Using Synthetic Peptide Substrates
| Assay Component | Function in PTPase Analysis | Relevance to Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly |
|---|---|---|
| Immune complex assay | Measures PTPase activity in immunoprecipitated samples | Eliminates purification needs while testing specific enzyme interactions |
| Malachite green detection | Colorimetric quantification of inorganic phosphate | Enables kinetic analysis of peptide dephosphorylation |
| Phosphopeptide substrates | Mimic physiological PTPase targets | Tyrosine residue serves as phosphate acceptor for enzymatic hydrolysis |
| Variant peptide sequences | Determine residue-specific recognition requirements | Ala-Pro-Lys vs. Thr-Pro-Ala permutations alter PTPase specificity profiles |
The strategic design of Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly positions it as a promising scaffold for developing targeted interventions in pathologies driven by dysregulated phosphorylation signaling. Aberrant PTPase activity contributes significantly to oncogenesis, metabolic disorders, and autoimmune conditions by disrupting normal phosphorylation dynamics. This synthetic peptide offers two therapeutic advantages: First, its benzyl-protected threonine enhances cellular permeability compared to unprotected peptides, potentially facilitating intracellular target engagement. Second, its modulatory effect on PTPase activity enables selective perturbation of phosphorylation-dependent signaling cascades, such as those mediated by receptor tyrosine kinases or immune recognition receptors [4] [5].
The biphenylalanine moiety may further promote interactions with hydrophobic protein domains or membrane interfaces, potentially enabling allosteric modulation of transmembrane receptors. Research on analogous peptide-based therapeutics demonstrates their application in inflammatory bowel disease via interleukin receptor modulation and in antimicrobial strategies through membrane disruption mechanisms. Although direct clinical data for this specific heptapeptide remains limited, its structural features align with emerging therapeutic paradigms where synthetic peptides correct dysregulated signaling pathways. Future research directions should explore its capacity to selectively inhibit pathological PTPase isoforms—such as those implicated in insulin resistance or T-cell hyperactivation—while sparing physiologically essential phosphatase activities. Additionally, conjugating this peptide to cell-penetrating sequences or nanocarriers could further optimize its bioavailability and therapeutic index for in vivo applications [4] [8] [5].
Table 3: Signaling Pathway Targets and Therapeutic Implications
| Dysregulated Pathway | Associated Pathologies | Potential Intervention Mechanism |
|---|---|---|
| Tyrosine phosphorylation homeostasis | Leukemia, diabetes, rheumatoid arthritis | PTPase activity modulation to restore phosphorylation balance |
| Immune receptor signaling (e.g., TCR, BCR) | Autoimmune disorders, immunodeficiencies | Selective inhibition of CD45 or related PTPases regulating lymphocyte activation |
| Growth factor receptor signaling | Solid tumors, proliferative disorders | Disruption of receptor dephosphorylation to inhibit oncogenic signaling |
| Cytokine-mediated signaling | Inflammatory bowel disease, psoriasis | Interference with JAK/STAT phosphatase regulation |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8